Ethyl 2,3-dicyanopropionate

Descripción

The exact mass of the compound Ethyl 2,3-dicyanopropionate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,3-dicyanopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-dicyanopropionate including the price, delivery time, and more detailed information at info@benchchem.com.

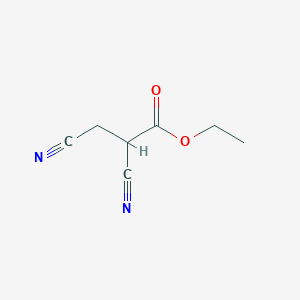

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,3-dicyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOLWMDTPEVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443934 | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40497-11-8 | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dicyanopropionate is a versatile organic compound and a key synthetic intermediate.[1] With the chemical formula C₇H₈N₂O₂, this ester is of significant interest in medicinal and agricultural chemistry.[1] Its molecular structure, featuring two cyano groups and an ester functional group, provides multiple reactive sites, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 2,3-dicyanopropionate, with a focus on its role in the development of agrochemicals.

Physicochemical Properties

Ethyl 2,3-dicyanopropionate is typically a colorless to light yellow or brown oily liquid at room temperature.[1][3] It possesses a faint, ester-like odor.[1] The compound is soluble in organic solvents such as chloroform and methanol, but sparingly soluble in water.[1][3] It is generally stable under ambient conditions but may be sensitive to moisture and heat.[1]

Table 1: Physicochemical Data of Ethyl 2,3-dicyanopropionate

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| CAS Number | 40497-11-8 | [5] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Boiling Point | 120-135 °C | [3][6] |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [3][6] |

| Specific Gravity | 1.12 | [5] |

| Solubility | Soluble in Chloroform, Methanol; Sparingly soluble in water | [1][3] |

| Storage Temperature | Room Temperature, sealed in a dry place | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the propionate backbone.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the two cyano carbons, and the carbons of the ethyl and propionate groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N (cyano) stretching vibrations and the C=O (carbonyl) stretching of the ester group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Ethyl 2,3-dicyanopropionate is exclusively produced through industrial organic synthesis.[1] A common laboratory and industrial-scale synthesis involves the reaction of ethyl cyanoacetate with paraformaldehyde and a cyanide salt, such as sodium cyanide or potassium cyanide.[2]

Synthesis of Ethyl 2,3-dicyanopropionate

Reactants:

-

Ethyl cyanoacetate

-

Paraformaldehyde

-

Sodium cyanide (can be used as a liquid aqueous solution)[7]

-

Dichloromethane (as solvent)[7]

-

A catalyst (e.g., dodecyltrimethylammonium bromide)[7]

-

Hydrochloric acid (for acidification)[7]

Procedure:

-

A solution of liquid sodium cyanide is concentrated and dehydrated, followed by the addition of dichloromethane for water separation.[7]

-

The mixture is cooled to 10-15 °C.[7]

-

Ethyl cyanoacetate, paraformaldehyde, and a catalyst are added to the reaction mixture.[7]

-

The reaction is maintained at this temperature for 2-4 hours.[7]

-

After the reaction is complete, hydrochloric acid is added for acidification.[7]

-

The mixture is allowed to stand and separate into layers, with the lower layer being the dichloromethane organic layer.[7]

-

The organic layer is washed with water, and the dichloromethane is removed to yield the crude product.[7]

-

The crude product is then purified by reduced pressure rectification to obtain the finished Ethyl 2,3-dicyanopropionate.[7]

Applications in Synthesis

The primary application of Ethyl 2,3-dicyanopropionate is as a crucial intermediate in the synthesis of agrochemicals, particularly phenylpyrazole insecticides like Fipronil.[8]

Experimental Workflow: Synthesis of Fipronil from Ethyl 2,3-dicyanopropionate

The synthesis of Fipronil from Ethyl 2,3-dicyanopropionate involves a multi-step process, beginning with the formation of a pyrazole ring.

Caption: Synthesis pathway of Fipronil from Ethyl 2,3-dicyanopropionate.

Safety and Handling

Ethyl 2,3-dicyanopropionate is considered moderately toxic.[1] Prolonged or repeated exposure may cause skin sensitization and respiratory irritation.[1] Acute exposure can lead to irritation of the eyes and mucous membranes.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[9]

Conclusion

Ethyl 2,3-dicyanopropionate is a pivotal building block in synthetic organic chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate for the production of complex heterocyclic molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals involved in the development of novel pharmaceuticals and agrochemicals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2,3-dicyanopropionate | 40497-11-8 | Benchchem [benchchem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. chembk.com [chembk.com]

- 7. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Ethyl 2,3-dicyanopropionate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,3-dicyanopropionate, a key chemical intermediate. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

Ethyl 2,3-dicyanopropionate, with the CAS number 40497-11-8, is a dinitrile compound containing an ethyl ester functional group.[1][2][3] Its molecular formula is C₇H₈N₂O₂, and it has a molecular weight of 152.15 g/mol .[2][3][4][5][6]

The molecular structure of Ethyl 2,3-dicyanopropionate is characterized by a propane backbone substituted with two cyano groups at positions 2 and 3, and an ethyl ester group at position 1.

Table 1: Physicochemical Properties of Ethyl 2,3-dicyanopropionate

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2][3][4][5][6] |

| Molecular Weight | 152.15 g/mol | [2][3][4][5][6] |

| CAS Number | 40497-11-8 | [1][2][3] |

| Appearance | Colorless to light yellow oily liquid | [6] |

| Boiling Point | 132-136 °C at 0.5 mmHg | |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol. | |

| Purity (typical) | ≥98.0% (by GC) | [4][5][6] |

Synthesis of Ethyl 2,3-dicyanopropionate

The synthesis of Ethyl 2,3-dicyanopropionate is most commonly achieved through the reaction of ethyl cyanoacetate with formaldehyde and a cyanide salt, such as sodium cyanide or potassium cyanide.[7] The following is a detailed experimental protocol based on literature procedures.

Experimental Protocol: Synthesis of Ethyl 2,3-dicyanopropionate

Materials:

-

Ethyl cyanoacetate

-

Paraformaldehyde

-

Sodium cyanide (or Potassium cyanide)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5-10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Catalyst (e.g., tetrabutylammonium bromide), optional[1]

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, add dichloromethane.

-

Addition of Reactants: To the solvent, add ethyl cyanoacetate and paraformaldehyde. If a phase-transfer catalyst is used, it should be added at this stage.[1]

-

Cyanide Addition: Slowly add an aqueous solution of sodium cyanide (or potassium cyanide) to the reaction mixture using the dropping funnel. The temperature should be maintained at 10-15°C during the addition.[1]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrochloric acid (5-10%) to acidify the mixture to a pH of approximately 5.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator.

-

The crude product is then purified by vacuum distillation at approximately 132-136 °C and 0.5 mmHg to yield pure Ethyl 2,3-dicyanopropionate as a colorless to light yellow oil.

-

Characterization

The structure and purity of the synthesized Ethyl 2,3-dicyanopropionate should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Ethyl 2,3-dicyanopropionate

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the protons on the propane backbone. |

| IR Spectroscopy | The infrared spectrum should exhibit a strong absorption band around 2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile groups, and a strong absorption band around 1740 cm⁻¹ for the C=O stretching of the ester group. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152. |

| Gas Chromatography (GC) | GC analysis is used to determine the purity of the compound, which is typically expected to be ≥98%.[4][5][6] |

Application in Agrochemical Synthesis

Ethyl 2,3-dicyanopropionate is a crucial intermediate in the synthesis of various agrochemicals, most notably the insecticide Fipronil.[1] The dinitrile functionality allows for the construction of the pyrazole ring system, which is the core of the Fipronil molecule.

Visualizations

Molecular Structure

Caption: 2D representation of Ethyl 2,3-dicyanopropionate.

Synthesis Workflow

Caption: Key steps in the synthesis of Ethyl 2,3-dicyanopropionate.

Logical Relationship to Fipronil Synthesis

Caption: Ethyl 2,3-dicyanopropionate as a key intermediate.

References

- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]

- 2. Ethyl 2,3-dicyanopropionate - CAS:40497-11-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. Ethyl 2,3-dicyanopropionate | 40497-11-8 [chemicalbook.com]

- 4. Ethyl 2,3-Dicyanopropionate | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. kunranchem.com [kunranchem.com]

- 7. Ethyl 2,3-dicyanopropionate | 40497-11-8 | Benchchem [benchchem.com]

synthesis of Ethyl 2,3-dicyanopropionate from ethyl cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 2,3-dicyanopropionate from ethyl cyanoacetate. Ethyl 2,3-dicyanopropionate is a valuable intermediate in organic synthesis, notably in the production of agrochemicals like the insecticide Fipronil.[1][2] This document details the underlying reaction mechanism, various experimental protocols, and the quantitative outcomes of different synthetic strategies.

Reaction Overview and Mechanism

The synthesis of ethyl 2,3-dicyanopropionate from ethyl cyanoacetate typically proceeds via a base-catalyzed reaction involving a formaldehyde source and a cyanide salt. The overall transformation can be described as a tandem Knoevenagel condensation and Michael addition.

The reaction mechanism is initiated by the deprotonation of ethyl cyanoacetate at the α-carbon, forming a resonance-stabilized enolate. This enolate then participates in a Knoevenagel condensation with formaldehyde. The resulting ethyl 2-cyanoacrylate is a key intermediate. Subsequently, a cyanide ion, generated from the cyanide salt, acts as a nucleophile in a Michael addition to the electron-deficient β-carbon of the ethyl 2-cyanoacrylate. The final product, ethyl 2,3-dicyanopropionate, is obtained after an aqueous workup and purification.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 2,3-Dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2,3-dicyanopropionate (CAS No: 40497-11-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document presents available experimental data and supplements it with predicted spectroscopic values to offer a complete profile for this compound. Detailed methodologies for the key analytical techniques are also provided.

Molecular Structure and Properties

-

Molecular Formula: C₇H₈N₂O₂

Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 2,3-dicyanopropionate.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data in chloroform-d (CDCl₃) is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.35 | Triplet (t) | 3H | -CH₂CH₃ |

| 3.0 | Doublet (d) | 2H | -CH₂CN |

| 3.95 | Triplet (t) | 1H | -CH (CN)CH₂- |

| 4.3 | Quartet (q) | 2H | -OCH₂ CH₃ |

¹³C NMR Data (Predicted)

Due to the lack of publicly available experimental data, the following ¹³C NMR chemical shifts are predicted based on the molecular structure and established chemical shift ranges for the functional groups present.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~14 | -OCH₂C H₃ |

| ~25 | -C H₂CN |

| ~40 | -C H(CN)CH₂- |

| ~63 | -OC H₂CH₃ |

| ~115 | -CH₂C N |

| ~117 | -CH(C N)CH₂- |

| ~165 | C =O |

No experimental IR spectrum for ethyl 2,3-dicyanopropionate is readily available in public databases. The predicted vibrational frequencies are based on the characteristic absorption bands for the functional groups within the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

| ~2980-2900 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~2250 | C≡N stretch | Nitrile |

| ~1740 | C=O stretch | Ester |

| ~1250 | C-O stretch | Ester |

Mass spectrometry data indicates a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an ethyl ester containing nitrile groups.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 125 | [M - C₂H₃]⁺ |

| 107 | [M - OC₂H₅]⁺ |

| 80 | [M - C₂H₅O₂C]⁺ |

| 54 | [M - C₂H₅O₂CCHCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

-

Sample Preparation: Approximately 10-20 mg of ethyl 2,3-dicyanopropionate is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.

-

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used with a spectral width of approximately 10-12 ppm.

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

-

Sample Preparation: As ethyl 2,3-dicyanopropionate is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

-

Sample Preparation: A dilute solution of ethyl 2,3-dicyanopropionate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The typical concentration is around 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. The instrument mentioned in the literature is a JEOL JMS-DX303HF.

-

Gas Chromatography (GC): A small volume of the prepared sample (e.g., 1 µL) is injected into the GC. The injector temperature is set to ensure rapid vaporization of the sample. A capillary column (e.g., a nonpolar DB-5 or similar) is used to separate the components of the sample. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to elute the compound of interest. Helium is typically used as the carrier gas.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the different fragment ions, which provides a molecular fingerprint that can be used to confirm the structure of the compound.

Visualizations

Caption: Workflow for the spectroscopic analysis of ethyl 2,3-dicyanopropionate.

References

Solubility Profile of Ethyl 2,3-dicyanopropionate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2,3-dicyanopropionate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and furnishes detailed, adaptable experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Data

Ethyl 2,3-dicyanopropionate is a colorless to light brown oily liquid.[1] Its solubility is generally characterized by its miscibility with common organic solvents and its immiscibility with water. The available qualitative data is summarized in the table below.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Reference |

| Chloroform | CHCl₃ | Halogenated | Soluble | [1][2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble | [1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [2] |

| Water | H₂O | Polar Protic | Insoluble/Sparingly Soluble | [2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/100 mL or mol/L), standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like ethyl 2,3-dicyanopropionate in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Equipment:

-

Ethyl 2,3-dicyanopropionate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl 2,3-dicyanopropionate to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of the solute is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that an excess of the solute remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of inert gas (e.g., nitrogen) to facilitate evaporation at room temperature.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

UV-Visible Spectrophotometry Method

This method is suitable if ethyl 2,3-dicyanopropionate exhibits absorbance in the UV-Vis spectrum and does not interfere with the solvent's absorbance. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of ethyl 2,3-dicyanopropionate of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for ethyl 2,3-dicyanopropionate.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of ethyl 2,3-dicyanopropionate in the solvent of interest as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of ethyl 2,3-dicyanopropionate.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound.

References

historical synthesis methods of Ethyl 2,3-dicyanopropionate

An In-depth Technical Guide on the Historical Synthesis Methods of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dicyanopropionate is a pivotal intermediate in the synthesis of a variety of commercially significant organic compounds, most notably as a precursor for phenylpyrazole insecticides such as Fipronil.[1][2] Its molecular structure, featuring two cyano groups and an ester functional group, offers multiple reactive sites, rendering it a versatile building block in the preparation of heterocyclic compounds.[2] This document provides a comprehensive overview of the historical and contemporary synthetic routes to Ethyl 2,3-dicyanopropionate, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Historical Context and Evolution of Synthesis

The synthesis of Ethyl 2,3-dicyanopropionate has evolved significantly since its first reported preparation, driven by the need for improved yields, safety, and scalability.

The first documented synthesis was reported in 1906 by Higson and Thorpe.[2][3] Their method involved the reaction between the sodium salt of ethyl cyanoacetate and formaldehyde cyanohydrin.[2][3] While foundational, this approach was hampered by the practical challenges associated with the high water solubility and inherent instability of formaldehyde cyanohydrin, which complicated its isolation and made the process difficult to scale.[2][3]

In 1960, Dickinson revisited this method, introducing the use of stringent anhydrous conditions to minimize side reactions.[2][3] Despite this improvement, the method remained less than ideal for large-scale industrial production.[2]

Modern synthetic strategies have largely shifted towards a one-pot reaction involving ethyl cyanoacetate, a source of formaldehyde (such as paraformaldehyde), and a cyanide salt (e.g., potassium cyanide or sodium cyanide) in a suitable solvent.[2] Solvents like ethanol and dimethyl sulfoxide (DMSO) are commonly employed, with DMSO often being favored in industrial processes for improving reaction yields and safety profiles.[4][5]

Comparative Summary of Synthesis Methods

The following table summarizes the quantitative data for various historical and modern methods for the synthesis of Ethyl 2,3-dicyanopropionate.

| Method / Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Higson and Thorpe (1906) | Not specified | Not specified | Not specified | 70-81 | J. Chem. Soc. 89, 1460 (1906)[3] |

| Ethyl cyanoacetate, Paraformaldehyde, Potassium cyanide | Absolute Ethanol | Reflux | 0.2 | 77 | ChemicalBook[6] |

| Ethyl cyanoacetate, Formaldehyde, Potassium cyanide | Dimethyl sulfoxide | 5, then 20 | 15 | - | Guidechem[7] |

| Ethyl cyanoacetate, Paraformaldehyde, Sodium cyanide | Dimethyl sulfoxide | 10-30 | ~20 | >85 | CN1785966A[4] |

| Ethyl cyanoacetate, Paraformaldehyde, Solid sodium cyanide | Dimethyl sulfoxide | 10-15 | 12 | ~87.6 | CN112375012A (calculated from crude product)[8] |

| Liquid sodium cyanide, Ethyl cyanoacetate, Paraformaldehyde | Dichloromethane | 10-15 | 2-4 | ~90.6 | CN112375012A (calculated from crude product)[8] |

| Diethyl malonate, Hydroxyacetonitrile, Ammonia, Phosgene | Methanol, Toluene | Up to 80 | - | High | CN105481721B[9] |

Detailed Experimental Protocols

Method 1: Synthesis from Ethyl Cyanoacetate and Paraformaldehyde in Ethanol

This method is a common laboratory-scale preparation.

Experimental Protocol:

-

To a stirred suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol, add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) at ambient temperature.

-

After 5 minutes, heat the white suspension to reflux for 12 minutes.

-

The resulting orange solution is then evaporated to dryness in vacuo at a temperature below 25°C to yield a buff solid (the potassium salt).

-

Dissolve the solid in water (400 ml) and acidify to a pH of 5 with 2M hydrochloric acid solution, which results in the formation of a red oil.

-

Extract the mixture with dichloromethane.

-

Dry the organic extracts and evaporate the solvent in vacuo to obtain Ethyl 2,3-dicyanopropionate as a red oil (23.5 g, 77% yield).[6]

Method 2: Industrial Synthesis using Sodium Cyanide and Paraformaldehyde in DMSO

This method, described in patent literature, is optimized for industrial production, offering high yields and improved safety.

Experimental Protocol:

-

Charge a 500 ml reaction flask with 400g of dimethyl sulfoxide (DMSO).

-

Cool the solvent to 15°C and add 31.5 g of solid sodium cyanide, 70 g of ethyl cyanoacetate, and 36 g of paraformaldehyde.

-

Maintain the internal temperature at 10-15°C and allow the reaction to proceed for 12 hours.

-

In a separate 500 ml reaction bottle, prepare a solution of 240 ml of 7.5% hydrochloric acid and cool it to 0-3°C.

-

Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring, and continue to stir for 30 minutes.

-

Perform extraction three times using 100 g of dichloroethane for each extraction.

-

Combine the organic extracts and wash twice with 100 ml of process water.

-

After standing and phase separation, remove the aqueous layer.

-

Remove the dichloroethane from the organic layer by concentration to obtain the crude product of Ethyl 2,3-dicyanopropionate.

-

The crude product is then purified by rectification to yield the final product.[8]

Method 3: Synthesis via Diethyl Malonate and Hydroxyacetonitrile

This alternative route avoids the direct use of metal cyanides as the primary cyanide source in the main reaction sequence.

Experimental Protocol:

-

Step 1: Synthesis of intermediate I (α-cyano methyl-malonic acid diethyl ester): Diethyl malonate and hydroxyacetonitrile are reacted in a methanol solution of sodium methoxide.

-

Step 2: Synthesis of intermediate II (2-amido-3-cyanopropionate): Intermediate I is reacted with dry ammonia in toluene solvent in an autoclave under nitrogen pressure at 80°C. The toluene and by-product ethanol are subsequently removed by distillation.

-

Step 3: Synthesis of Ethyl 2,3-dicyanopropionate: The resulting intermediate II is reacted with phosgene in the presence of the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the final product.[9]

Reaction Pathways and Mechanisms

The following diagrams illustrate the core chemical transformations in the synthesis of Ethyl 2,3-dicyanopropionate.

Caption: Higson and Thorpe/Dickinson Synthesis Pathway.

Caption: Modern One-Pot Synthesis Workflow.

Caption: Alternative Synthesis Pathway via Diethyl Malonate.

Conclusion

The synthesis of Ethyl 2,3-dicyanopropionate has progressed from challenging early methods to highly optimized and efficient industrial processes. The modern one-pot syntheses, particularly those utilizing DMSO as a solvent, offer significant advantages in terms of yield, safety, and scalability. The choice of a specific synthetic route will depend on factors such as the scale of production, available starting materials, and safety considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2,3-dicyanopropionate | 40497-11-8 | Benchchem [benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]

- 5. Technology of synthesizing 2,3-dicyano ethyl propionate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Ethyl 2,3-dicyanopropionate synthesis - chemicalbook [chemicalbook.com]

- 7. sfdchem.com [sfdchem.com]

- 8. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]

- 9. CN105481721B - A kind of preparation method of 2,3 dicyano ethyl propanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,3-dicyanopropionate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Chemical Stability Profile

Ethyl 2,3-dicyanopropionate is a moderately stable organic compound under standard ambient conditions. However, its stability can be compromised by exposure to moisture, elevated temperatures, and certain chemical environments. The presence of two cyano groups and an ester functional group makes the molecule susceptible to specific degradation pathways.

1.1. Hydrolytic Stability

1.2. Thermal Stability

Thermal decomposition of aliphatic dinitriles can be complex. While specific studies on Ethyl 2,3-dicyanopropionate are limited, research on related cyanate esters suggests that decomposition often begins with the hydrocarbon chain, followed by the degradation of the more stable functional groups at higher temperatures.[5][6] For polycyanurates, significant mass loss is observed around 450°C.[5][6] It is anticipated that elevated temperatures will lead to the decomposition of Ethyl 2,3-dicyanopropionate, potentially involving decarboxylation, polymerization of the nitrile groups, or other complex reactions.

1.3. Photolytic Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of organic molecules.[7] While specific photostability data for Ethyl 2,3-dicyanopropionate is not available, it is prudent to protect the compound from light to prevent potential degradation. Photodegradation rates are dependent on the chemical structure and the wavelength of UV exposure.[7]

1.4. Incompatible Materials

To maintain the stability of Ethyl 2,3-dicyanopropionate, contact with strong oxidizing agents, strong acids, and strong bases should be avoided. These materials can catalyze decomposition reactions, leading to the degradation of the compound.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and integrity of Ethyl 2,3-dicyanopropionate. The following conditions are recommended for long-term storage:

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dark place.[8] | To minimize thermal degradation and photodecomposition. |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture which can cause hydrolysis. |

| Container | Chemically resistant and opaque containers. | To prevent interaction with the container material and protect from light. |

| Ventilation | Store in a well-ventilated area. | To ensure safety in case of accidental release. |

Experimental Protocols for Stability Assessment

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11][12] The following are detailed protocols for assessing the stability of Ethyl 2,3-dicyanopropionate under various stress conditions, based on established guidelines such as those from the International Council for Harmonisation (ICH) Q1A.[8][13][14][15]

3.1. Hydrolytic Stability Assessment

Objective: To determine the susceptibility of Ethyl 2,3-dicyanopropionate to hydrolysis under acidic, basic, and neutral conditions.

Materials:

-

Ethyl 2,3-dicyanopropionate

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water

-

HPLC-grade acetonitrile and water

-

pH meter

-

Constant temperature bath or oven

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Prepare stock solutions of Ethyl 2,3-dicyanopropionate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each condition (acidic, basic, neutral), add a specific volume of the stock solution to a volumetric flask and dilute with the respective medium (0.1 N HCl, 0.1 N NaOH, or purified water) to a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Ethyl 2,3-dicyanopropionate and any degradation products.

-

Calculate the percentage of degradation at each time point.

3.2. Oxidative Stability Assessment

Objective: To evaluate the stability of Ethyl 2,3-dicyanopropionate in the presence of an oxidizing agent.

Materials:

-

Ethyl 2,3-dicyanopropionate

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade acetonitrile and water

-

Constant temperature bath or oven

-

HPLC system

Procedure:

-

Prepare a solution of Ethyl 2,3-dicyanopropionate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 100 µg/mL).

-

Add a specific volume of 3% H₂O₂ to the solution.

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation.

3.3. Thermal Stability Assessment

Objective: To assess the stability of Ethyl 2,3-dicyanopropionate under elevated temperature conditions.

Materials:

-

Ethyl 2,3-dicyanopropionate (solid or neat liquid)

-

Oven capable of maintaining a constant temperature

-

HPLC system

Procedure:

-

Place a known quantity of Ethyl 2,3-dicyanopropionate in a suitable container.

-

Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

At the end of the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed sample at a known concentration.

-

Analyze the solution by a validated stability-indicating HPLC method.

-

Compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify any degradation products.

3.4. Photolytic Stability Assessment

Objective: To determine the effect of light exposure on the stability of Ethyl 2,3-dicyanopropionate.

Materials:

-

Ethyl 2,3-dicyanopropionate solution (in a photochemically inert solvent)

-

Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)

-

Control samples wrapped in aluminum foil

-

HPLC system

Procedure:

-

Prepare a solution of Ethyl 2,3-dicyanopropionate at a known concentration.

-

Place the solution in a transparent container inside the photostability chamber.

-

Simultaneously, place a control sample, protected from light, in the same chamber to monitor for any thermal degradation.

-

Expose the samples to a specified light intensity and duration.

-

At the end of the exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

Compare the results to determine the extent of photodegradation.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for stability testing and a proposed degradation pathway for Ethyl 2,3-dicyanopropionate.

Caption: Workflow for assessing the stability of Ethyl 2,3-dicyanopropionate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ajpsonline.com [ajpsonline.com]

- 11. sgs.com [sgs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Hazards and Toxicity of Ethyl 2,3-dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available data and should not be considered a substitute for a comprehensive safety assessment. Always consult the most current Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Ethyl 2,3-dicyanopropionate (CAS No. 40497-11-8) is a versatile chemical intermediate used in various synthetic processes. While specific toxicological data for this compound is limited, its classification under the Globally Harmonized System (GHS) indicates significant potential for acute toxicity and irritation. This guide synthesizes the available hazard information, discusses the probable mechanism of toxicity based on its chemical class (aliphatic nitriles), and outlines standard experimental protocols for assessing chemical hazards.

Hazard Identification and Classification

Ethyl 2,3-dicyanopropionate is classified as hazardous under the GHS. The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause skin and serious eye irritation.[1][2][3]

Table 1: GHS Hazard Classification for Ethyl 2,3-dicyanopropionate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |

Hazard Pictogram:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,3-dicyanopropionate is provided below.

Table 2: Physicochemical Properties of Ethyl 2,3-dicyanopropionate

| Property | Value |

| CAS Number | 40497-11-8[1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₇H₈N₂O₂[4][5][6][7][11][12] |

| Molecular Weight | 152.15 g/mol [4][5][6][7][12] |

| Appearance | Colorless to light orange/yellow clear or oily liquid[4][5][12] |

| Boiling Point | 132-136 °C (at 0.5 mmHg)[12] |

| Flash Point | 170 °C[4] |

| Density | 1.129 g/cm³[13] |

Toxicological Data

In the absence of specific data, an assessment of the toxicological profile can be inferred from its chemical class.

Mechanism of Toxicity: The Role of Cyanide

Ethyl 2,3-dicyanopropionate is an aliphatic dinitrile. The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide.[1][4] This process is typically mediated by the cytochrome P450 enzyme system in the liver.[4]

The liberated cyanide ion (CN⁻) is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[4] Inhibition of this enzyme disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.[4] The rate of cyanide release is a key factor in determining the acute toxicity of a given nitrile.[4]

Below is a diagram illustrating the proposed metabolic pathway leading to cyanide-induced toxicity.

Caption: Proposed metabolic pathway of Ethyl 2,3-dicyanopropionate toxicity.

Experimental Protocols for Hazard Assessment

While specific experimental data for Ethyl 2,3-dicyanopropionate is lacking, the following sections describe standard methodologies that would be employed to assess its toxicity.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.

Table 3: Standard Acute Toxicity Study Protocols

| Test | Protocol | Species | Endpoints |

| Oral | OECD Test Guideline 420, 423, or 425 | Rat (typically) | LD50, clinical signs of toxicity, body weight changes, gross pathology |

| Dermal | OECD Test Guideline 402 | Rat or Rabbit (typically) | LD50, clinical signs of toxicity, skin reactions, gross pathology |

| Inhalation | OECD Test Guideline 403 | Rat (typically) | LC50, clinical signs of toxicity, respiratory effects, gross pathology |

Skin and Eye Irritation/Corrosion Testing

These tests evaluate the potential of a substance to cause reversible or irreversible damage to the skin or eyes.

Experimental Workflow: In Vivo Skin Irritation Test (based on OECD TG 404)

Caption: Workflow for an in vivo skin irritation assessment.

Methodology for Skin Irritation/Corrosion Test (based on OECD TG 404):

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Test Substance Application: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a shaved area of the skin.

-

Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a specified period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Classification: The substance is classified as corrosive or irritant based on the severity and persistence of the skin reactions.

A similar in vivo protocol exists for eye irritation (OECD TG 405), where the substance is instilled into the eye of a rabbit and observed for effects on the cornea, iris, and conjunctiva. In recent years, there has been a significant shift towards in vitro and ex vivo methods using reconstructed human epidermis models to reduce animal testing.

Genotoxicity Testing

Genotoxicity assays are performed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests is typically required to assess the genotoxic potential.

Logical Relationship of a Standard Genotoxicity Testing Battery

Caption: A typical tiered approach for genotoxicity assessment.

Methodology for Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Handling and Safety Precautions

Given the hazards associated with Ethyl 2,3-dicyanopropionate, strict safety measures should be implemented during its handling and use.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents.

Conclusion

Ethyl 2,3-dicyanopropionate is a chemical that requires careful handling due to its classification as harmful by ingestion, skin contact, and inhalation, and as a skin and serious eye irritant. While specific quantitative toxicological data are scarce, its structural classification as an aliphatic nitrile suggests that its systemic toxicity is likely mediated through the metabolic release of cyanide, a potent inhibitor of cellular respiration. Standard toxicological testing protocols for acute toxicity, irritation, and genotoxicity provide a framework for the comprehensive evaluation of this compound's hazards. All personnel involved in the handling and use of Ethyl 2,3-dicyanopropionate should be thoroughly trained on its potential hazards and adhere to strict safety protocols.

References

- 1. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]

- 6. capotchem.cn [capotchem.cn]

- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. Ethyl 2,3-Dicyanopropionate | C7H8N2O2 | CID 10725530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 2,3-Dicyanopropionate | LGC Standards [lgcstandards.com]

- 13. chemicalbook.com [chemicalbook.com]

Ethyl 2,3-Dicyanopropionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2,3-dicyanopropionate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity

-

IUPAC Name: Ethyl 2,3-dicyanopropanoate

-

Synonyms:

-

2,3-Dicyanopropanoic acid ethyl ester

-

2,3-Dicyanopropionic acid ethyl ester

-

Ethyl 2,3-dicyanopropanate

-

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2,3-dicyanopropionate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 152.15 g/mol | [2][3][4][5] |

| Appearance | Colorless to light brown/yellow oily liquid | [1][2][3] |

| Boiling Point | 120-135 °C | [2][3] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [2][3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Synthesis of Ethyl 2,3-Dicyanopropionate

Ethyl 2,3-dicyanopropionate is primarily synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a cyanide source. Several detailed experimental protocols have been reported, with variations in solvents, cyanide sources, and reaction conditions.

Synthesis Workflow

The following diagram illustrates a common synthetic route to Ethyl 2,3-dicyanopropionate.

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of Ethyl 2,3-dicyanopropionate are provided below.

Protocol 1: Synthesis using Sodium Cyanide in DMSO

This protocol is adapted from a patented method and offers a high yield.

-

Materials:

-

Dimethyl sulfoxide (DMSO): 400g

-

Solid Sodium Cyanide (NaCN): 31.5g

-

Ethyl cyanoacetate: 70g

-

Paraformaldehyde: 36g

-

7.5% Hydrochloric acid (HCl) aqueous solution

-

Dichloroethane

-

-

Procedure:

-

To a 500 ml reaction flask, add 400g of DMSO.

-

Cool the flask to 15 °C.

-

Add 31.5 g of solid sodium cyanide, 70g of ethyl cyanoacetate, and 36g of paraformaldehyde.

-

Maintain the internal temperature at 10-15 °C and allow the reaction to proceed for 12 hours.

-

In a separate 500 ml reaction bottle, prepare 240ml of 7.5% hydrochloric acid aqueous solution and cool it to 0-3 °C.

-

Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring.

-

Continue stirring for 30 minutes.

-

Add 100 g of dichloroethane and perform extraction three times.

-

Combine the organic extracts and wash twice with 100ml of process water.

-

Allow the layers to separate and remove the aqueous layer.

-

Remove the dichloroethane from the organic layer to obtain the crude product.

-

The crude product can be further purified by rectification to yield the final product with a purity of over 99%.[1]

-

Protocol 2: Synthesis using Potassium Cyanide in Ethanol

This protocol provides an alternative method using a different cyanide source and solvent.

-

Materials:

-

Potassium cyanide (KCN): 13.0 g (0.2 M)

-

Absolute ethanol

-

Ethyl cyanoacetate: 22.6 g (0.2 M)

-

Paraformaldehyde: 6.0 g (0.2 M)

-

2M Hydrochloric acid (HCl) solution

-

Dichloromethane

-

Water

-

-

Procedure:

-

Stir potassium cyanide (13.0 g) in absolute ethanol in a reaction flask.

-

Add ethyl cyanoacetate (22.6 g) and paraformaldehyde (6.0 g) at ambient temperature.

-

After 5 minutes, heat the white suspension under reflux conditions for 12 minutes.

-

Evaporate the resulting orange solution to dryness in vacuo at a temperature below 25 °C to obtain a buff solid (the potassium salt).

-

Dissolve the solid in water (400 ml).

-

Acidify the solution to pH 5 with 2M hydrochloric acid solution, which will result in the formation of a red oil.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic extracts and evaporate to dryness in vacuo to yield the title compound as a red oil.

-

The product can be further purified by distillation. The reported boiling point of the distilled material is 132-136 °C at 0.5 mmHg, with a yield of 77%.

-

References

- 1. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]

- 2. CN1785966A - Technology of synthesizing 2,3-dicyano ethyl propionate - Google Patents [patents.google.com]

- 3. Ethyl 2,3-dicyanopropionate synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. sfdchem.com [sfdchem.com]

Methodological & Application

Application Notes and Protocols: Ethyl 2,3-dicyanopropionate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dicyanopropionate is a versatile and highly reactive precursor in the field of organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring two vicinal cyano groups and an ethyl ester moiety, provides multiple reaction sites for cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from ethyl 2,3-dicyanopropionate, with a focus on pyrazoles, pyridines, and thiophenes. The information presented is intended to be a valuable resource for researchers in medicinal chemistry, agrochemical development, and materials science.

Synthesis of Pyrazole Derivatives

The most prominent application of ethyl 2,3-dicyanopropionate in heterocyclic synthesis is in the preparation of pyrazole derivatives. Specifically, it is a key intermediate in the industrial synthesis of phenylpyrazole insecticides, such as Fipronil. The reaction typically involves the condensation of ethyl 2,3-dicyanopropionate with a substituted hydrazine.

Key Application: Synthesis of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

This compound is a crucial intermediate in the production of Fipronil. The synthesis involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline, followed by a coupling reaction with ethyl 2,3-dicyanopropionate and subsequent cyclization.

Reaction Scheme:

Caption: Synthesis of a key Fipronil intermediate.

Experimental Protocol:

Step 1: Diazotization of 2,6-dichloro-4-trifluoromethylaniline [1][2][3]

-

To a solution of nitrosylsulfuric acid in sulfuric acid, slowly add a solution of 2,6-dichloro-4-trifluoromethylaniline in an organic solvent (e.g., acetic acid or toluene) at a controlled temperature of 10-30°C.

-

Stir the mixture for 1-5 hours at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Coupling with Ethyl 2,3-dicyanopropionate [1][2]

-

Prepare a biphasic mixture of the diazonium salt solution and an aqueous solution of ethyl 2,3-dicyanopropionate.

-

Stir the mixture vigorously at room temperature for approximately 2 hours to facilitate the coupling reaction.

-

Separate the organic layer containing the coupled intermediate.

Step 3: Cyclization to form the Pyrazole Ring [1][2][3]

-

To the organic solution of the intermediate, add aqueous ammonia.

-

Stir the mixture at room temperature for about 2 hours to induce cyclization.

-

Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >80% | [4] |

| Purity (by HPLC) | >99% | [3][4] |

| Reaction Time | Diazotization: 1-5 h, Coupling: 2 h, Cyclization: 2 h | [1][2] |

Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives from ethyl 2,3-dicyanopropionate is less commonly documented than pyrazole synthesis. However, the dicyano functionality suggests its potential utility in constructing the pyridine ring through reactions with active methylene compounds or via Thorpe-Ziegler type cyclizations. While direct, detailed protocols starting from ethyl 2,3-dicyanopropionate are not abundant in the reviewed literature, the following outlines a plausible synthetic strategy based on established pyridine syntheses using related dinitriles.

Plausible Application: Synthesis of 2-Amino-3-cyanopyridine Derivatives

A potential pathway involves the reaction of ethyl 2,3-dicyanopropionate with a ketone or an aldehyde in the presence of a base and a source of ammonia, such as ammonium acetate. This would be a variation of the multicomponent synthesis of 2-amino-3-cyanopyridines, where malononitrile is typically used.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2-amino-3-cyanopyridines.

General Experimental Considerations (Hypothetical Protocol):

-

A mixture of ethyl 2,3-dicyanopropionate, a ketone (e.g., acetophenone), and ammonium acetate would be heated in a suitable solvent like ethanol or under solvent-free conditions.

-

The reaction progress would be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture would be cooled, and the precipitated product would be collected by filtration and recrystallized.

Note: Further research and experimental validation are required to establish a reliable protocol for this transformation.

Synthesis of Thiophene and Thiazole Derivatives

The application of ethyl 2,3-dicyanopropionate in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles is not well-documented in the current literature. The Gewald reaction, a common method for synthesizing 2-aminothiophenes, typically employs an α-cyanoester and a ketone or aldehyde in the presence of elemental sulfur and a base. While ethyl 2,3-dicyanopropionate contains a cyanoester moiety, its reactivity in the Gewald reaction has not been extensively explored. Similarly, the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, a reaction profile that does not directly align with the structure of ethyl 2,3-dicyanopropionate.

Future Outlook

The development of novel synthetic routes to thiophenes and thiazoles using ethyl 2,3-dicyanopropionate as a starting material represents an area for future research. Potential strategies could involve the transformation of one of the cyano groups into a thioamide, which could then undergo intramolecular cyclization or react with an appropriate partner to form the desired heterocyclic ring.

Summary of Synthetic Applications

| Heterocyclic System | Key Reaction Type | Starting Material | Status of Protocol |

| Pyrazoles | Condensation/Cyclization | Ethyl 2,3-dicyanopropionate, Substituted Hydrazine | Well-established |

| Pyridines | Multicomponent Reaction (Proposed) | Ethyl 2,3-dicyanopropionate, Ketone/Aldehyde, Ammonia Source | Hypothetical |

| Thiophenes/Thiazoles | Gewald/Hantzsch (Potential) | Ethyl 2,3-dicyanopropionate | Exploratory |

Logical Workflow for Heterocyclic Synthesis from Ethyl 2,3-dicyanopropionate

Caption: Synthetic pathways from Ethyl 2,3-dicyanopropionate.

Conclusion

Ethyl 2,3-dicyanopropionate is a valuable and commercially important building block for the synthesis of heterocyclic compounds. Its utility is firmly established in the synthesis of pyrazole derivatives, most notably as a key precursor to the insecticide Fipronil. While its application in the synthesis of other heterocyclic systems like pyridines and thiophenes is less explored, its chemical structure suggests significant potential for the development of novel synthetic methodologies. The protocols and data presented herein provide a solid foundation for researchers to utilize ethyl 2,3-dicyanopropionate in their synthetic endeavors and to explore new frontiers in heterocyclic chemistry.

References

Ethyl 2,3-dicyanopropionate: A Key Intermediate in the Synthesis of Phenylpyrazole Insecticides

Application Note

Ethyl 2,3-dicyanopropionate serves as a crucial building block in the synthesis of a class of broad-spectrum insecticides known as phenylpyrazoles. Its chemical structure provides the necessary backbone for the formation of the pyrazole ring, a core component of these active compounds. The most prominent insecticide synthesized from this intermediate is fipronil, which exhibits high efficacy against a wide range of agricultural and household pests.

The synthesis of insecticides from ethyl 2,3-dicyanopropionate involves a multi-step process, beginning with the formation of a pyrazole ring through cyclization reactions. This is followed by further chemical modifications to introduce the desired functional groups that confer insecticidal activity and selectivity. The final product, fipronil, acts as a potent neurotoxin by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and eventual death. The selectivity of fipronil towards insects is attributed to its higher affinity for insect GABA receptors compared to mammalian receptors.

Quantitative Data on Fipronil Efficacy

The following table summarizes the acute toxicity of fipronil, a key insecticide derived from ethyl 2,3-dicyanopropionate, against various target and non-target organisms.

| Organism | Test Type | LD50/LC50 | Reference |

| Corn rootworm (Diabrotica spp.) | Topical | 0.33 ng/mg | [1] |

| House fly (Musca domestica) | Topical | 0.25 µg/g | [2] |

| Bobwhite quail | Acute Oral | 11.3 mg/kg | [3] |

| Pheasant | Acute Oral | 31.0 mg/kg | [3] |

| Rat | Acute Oral | 97 mg/kg | [3][4] |

| Mouse | Acute Oral | 95 mg/kg | [4] |

| Rabbit | Dermal | 354 mg/kg | [3][4] |

| Honey bee (Apis mellifera) | Topical (48h) | 0.41 ng/bee | [5] |

Experimental Protocols

Synthesis of Ethyl 2,3-dicyanopropionate

This protocol describes a common method for the laboratory-scale synthesis of ethyl 2,3-dicyanopropionate.

Materials:

-

Potassium cyanide (KCN)

-

Ethyl cyanoacetate

-

Paraformaldehyde

-

Absolute ethanol

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a reaction vessel, stir a suspension of potassium cyanide (13.0 g, 0.2 mol) in absolute ethanol.

-

Add ethyl cyanoacetate (22.6 g, 0.2 mol) and paraformaldehyde (6.0 g, 0.2 mol) to the suspension at ambient temperature.[6]

-

After 5 minutes, heat the mixture to reflux for 12 minutes. The solution will turn orange.[6]

-

Evaporate the solvent under vacuum at a temperature below 25°C to obtain a solid.[6]

-

Dissolve the resulting solid (the potassium salt) in water (400 ml).[6]

-

Acidify the solution to pH 5 with 2M hydrochloric acid, which will result in the formation of a red oil.[6]

-

Extract the mixture with dichloromethane.[6]

-

Dry the organic extracts and evaporate the solvent under vacuum to yield ethyl 2,3-dicyanopropionate as a red oil.[6] A yield of approximately 77% can be expected.[6]

Synthesis of Fipronil from Ethyl 2,3-dicyanopropionate

This protocol outlines the subsequent steps to synthesize fipronil from the intermediate, ethyl 2,3-dicyanopropionate. This is a multi-step process involving the formation of a pyrazole intermediate followed by oxidation.

Step 1: Preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

-

To a solution of 2,6-dichloro-4-trifluoromethyl aniline (230 g) in acetic acid (150 ml), add nitrosyl sulfuric acid (1.1 m) over one hour at 30°C.

-

Maintain the reaction at 30°C for an additional hour.

-

Heat the mixture to 50-55°C for 30 minutes.

-

Cool the mixture to 30°C.

-

This diazonium salt solution is then reacted with ethyl 2,3-dicyanopropionate. The resulting product is treated with a base like ammonia to facilitate a ring-closing reaction, forming the pyrazole ring.

Step 2: Synthesis of Fipronil

-

A mixture of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (421 g), trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g) is prepared.

-

Cool the mixture to 15-20°C.

-

Add 50% aqueous hydrogen peroxide (68 g) and stir the mixture for 20 hours.[7][8]

-

After workup, fipronil can be isolated and purified. A purity of over 97% can be achieved after purification with chlorobenzene and a mixture of ethyl acetate and chlorobenzene.[7][8]

Visualizations

Caption: Synthetic pathway from raw materials to Fipronil.

Caption: Mechanism of action of Fipronil on insect GABA receptors.

References

- 1. piat.org.nz [piat.org.nz]

- 2. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 3. Fipronil Technical Fact Sheet [npic.orst.edu]

- 4. merckvetmanual.com [merckvetmanual.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 2,3-dicyanopropionate synthesis - chemicalbook [chemicalbook.com]

- 7. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

Application Notes and Protocols: Pyrazole Synthesis via Cyclocondensation of Ethyl 2,3-Dicyanopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract